Synthesis and characterization of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Synthesis and characterization of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and promising clinical candidates.[1][2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity, leading to applications as anti-inflammatory, anticancer, and antipsychotic agents.[1][4][5] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, highly functionalized derivative: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. We present a validated synthetic protocol, explain the causal reasoning behind key experimental choices, and detail the suite of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its successful application in designing molecules with high target affinity and favorable pharmacokinetic profiles.[3] The aminopyrazole subunit, in particular, is a versatile building block for constructing more complex, fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and often exhibit potent enzyme inhibitory activity.[6]
The target molecule, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, combines several key structural features:
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A fully substituted pyrazole core, enhancing metabolic stability.
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An N1-methyl group, which can influence binding and solubility.
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A C5-amino group, a critical handle for further synthetic elaboration or as a key pharmacophoric element.[7][8]
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A C4-aryl substituent (2-methoxyphenyl), which significantly impacts the molecule's conformation and potential interactions with biological targets.
This guide provides a robust framework for the synthesis and rigorous characterization of this compound, enabling its use in discovery programs.
Synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
The most reliable and widely adopted method for constructing the 5-aminopyrazole core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[7] This approach offers high regioselectivity and generally proceeds in good yield. Our proposed synthesis follows this principle in a two-step sequence.
Synthetic Strategy Overview
The synthesis begins with the base-catalyzed condensation of 2-methoxyacetophenone and ethyl cyanoacetate to form the crucial β-ketonitrile intermediate. This is followed by a cyclocondensation reaction with methylhydrazine, which concurrently forms the pyrazole ring and introduces the N1-methyl group.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-Methoxybenzoyl)-3-oxobutanenitrile (Intermediate)
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq.) in anhydrous ethanol under an inert atmosphere.
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Expert Insight: The use of freshly prepared sodium ethoxide is crucial for this Claisen-type condensation. Pre-existing sodium ethoxide can contain traces of sodium hydroxide from moisture, which would saponify the ester and halt the desired reaction. Anhydrous conditions are mandatory to prevent side reactions.
-
-
Reaction Initiation: To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1.1 eq.) dropwise, followed by 2-methoxyacetophenone (1.0 eq.).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) until acidic pH is reached, causing the product to precipitate. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude β-ketonitrile intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (Final Product)
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Reaction Setup: In a round-bottom flask, suspend the crude 2-(2-methoxybenzoyl)-3-oxobutanenitrile (1.0 eq.) in glacial acetic acid.
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Expert Insight: Acetic acid serves as both the solvent and an acid catalyst for the cyclization, facilitating the initial imine formation and subsequent intramolecular cyclization.[9]
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Addition of Hydrazine: Add methylhydrazine (1.2 eq.) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
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Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. Monitor the reaction completion by TLC.
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Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water. Basify the solution with a concentrated base (e.g., 50% NaOH) to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.
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Final Purification: The crude product can be purified either by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical methods must be employed.
Caption: Comprehensive characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation of organic molecules.[10] For the title compound, the following signals are expected.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.00 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 4.50 | Broad Singlet | 2H | -NH₂ protons (amine) |
| ~ 3.85 | Singlet | 3H | -OCH₃ protons (methoxy) |
| ~ 3.70 | Singlet | 3H | N-CH₃ protons (pyrazole N1) |
| ~ 2.20 | Singlet | 3H | C-CH₃ protons (pyrazole C3) |
Rationale: The aromatic protons will appear as a complex multiplet due to their differing electronic environments. The amine protons are typically broad and may be exchangeable with D₂O. The three methyl groups (methoxy, N-methyl, and C-methyl) are expected to be sharp singlets in distinct regions of the spectrum.[11][12]
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157.0 | Aromatic C-O (methoxy) |
| ~ 150.0 | Pyrazole C3 |
| ~ 145.0 | Pyrazole C5 |
| ~ 132.0 - 120.0 | Aromatic CH & C-C (ipso) |
| ~ 110.0 | Aromatic CH |
| ~ 105.0 | Pyrazole C4 |
| ~ 55.5 | -OCH₃ carbon |
| ~ 35.0 | N-CH₃ carbon |
| ~ 12.0 | C-CH₃ carbon |
Rationale: The chemical shifts are estimated based on known values for substituted pyrazoles and aromatic systems.[11][13] The positions of the pyrazole ring carbons are particularly diagnostic. Two-dimensional NMR experiments like HSQC and HMBC would be used to unambiguously assign each proton to its corresponding carbon.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.
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Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
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Expected Molecular Ion: For C₁₃H₁₇N₃O, the calculated exact mass is 231.1372.
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Result: HRMS should yield a measured m/z value for [M+H]⁺ of 232.1444 ± 5 ppm.
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Self-Validation: The observation of the correct molecular ion peak with high mass accuracy provides strong evidence for the successful synthesis of the target compound.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (doublet) | Primary Amine |
| 3100 - 3000 | C-H Stretch (aromatic) | Aromatic Ring |
| 2950 - 2850 | C-H Stretch (aliphatic) | Methyl Groups |
| 1620 - 1580 | C=N and C=C Stretch | Pyrazole Ring |
| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl Ether |
Rationale: The presence of a doublet in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amine. The strong C-O stretch confirms the methoxy group.[11][14]
Relevance and Applications in Drug Discovery
The 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold is a valuable starting point for the development of new therapeutic agents. The pyrazole core is a known bioisostere for other aromatic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[3]
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As a Kinase Inhibitor Scaffold: Many kinase inhibitors incorporate a substituted aminopyrazole or a fused pyrazolo-pyrimidine core. The C5-amino group can be functionalized to interact with the hinge region of a kinase active site, a common strategy in inhibitor design.
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Anti-inflammatory and Anticancer Potential: Substituted pyrazoles are well-documented as potent anti-inflammatory agents (e.g., Celecoxib) and have shown significant promise as anticancer agents by targeting various signaling pathways.[5][15][16]
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Building Block for Fused Systems: The C5-amino group and the adjacent C4 position are reactive sites that can be used to construct fused heterocyclic systems, expanding the chemical space and generating novel molecular architectures with unique biological profiles.[6][8]
Conclusion
This guide has detailed a reliable and logical pathway for the synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a compound of significant interest for drug discovery and medicinal chemistry. By following the outlined experimental protocols and utilizing the comprehensive suite of characterization techniques described, researchers can confidently produce and validate this valuable chemical entity. The insights into the causality behind experimental choices and the self-validating nature of the analytical workflow provide a robust framework for the successful incorporation of this scaffold into advanced research programs.
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